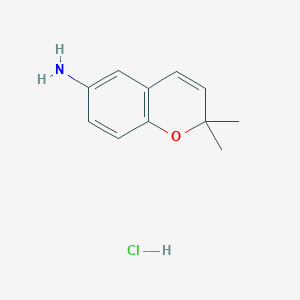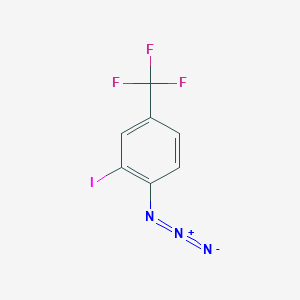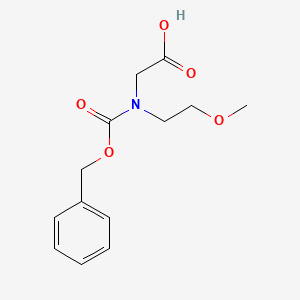
n-((Benzyloxy)carbonyl)-n-(2-methoxyethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-OEt-Gly: is a white to off-white crystalline solid with the chemical formula C₁₃H₁₈N₂O₅. Let’s break down its structure:
N-((Benzyloxy)carbonyl): This part of the compound is a protecting group (often abbreviated as Cbz or Z). It shields the amino group of glycine during synthetic reactions.
N-(2-methoxyethyl): This group contains an ethyl chain with a methoxy (CH₃O-) substituent.
Glycine: The central amino acid unit.
Méthodes De Préparation
a. Synthetic Routes:
- Carbonylation of Glycine Derivatives:
- One common method involves the carbonylation of glycine derivatives using phosgene (COCl₂) or chloroformates. The reaction proceeds as follows:
Glycine derivative+COCl₂→Cbz-OEt-Gly+HCl
- The protecting group (Cbz) is introduced during this step.
- Another approach is the direct amidation of glycine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
- The reaction occurs as follows:
Glycine+Cbz-Cl→Cbz-OEt-Gly+HCl
Cbz-OEt-Gly: is not produced on an industrial scale. Instead, it is synthesized in research laboratories for specific applications.
Analyse Des Réactions Chimiques
Cbz-OEt-Gly: can undergo various reactions:
Common Reagents and Conditions:
Major Products:
Applications De Recherche Scientifique
Peptide Synthesis: serves as a protected amino acid in peptide synthesis.
Drug Development: It is used in the design of peptidomimetics and prodrugs.
Bioconjugation: The Cbz group facilitates bioconjugation reactions.
Mécanisme D'action
Cbz-OEt-Gly: itself does not have a specific mechanism of action. Its significance lies in its role as a building block for more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-[2-methoxyethyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-8-7-14(9-12(15)16)13(17)19-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) |
Clé InChI |
DEJOVWVOZVQEDQ-UHFFFAOYSA-N |
SMILES canonique |
COCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
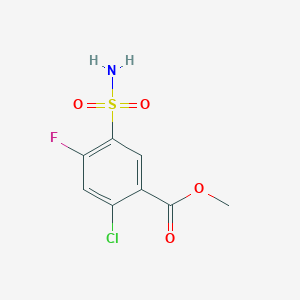
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
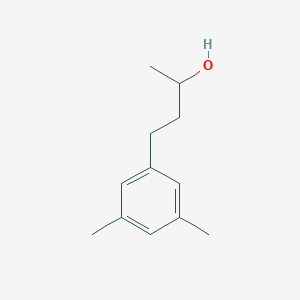
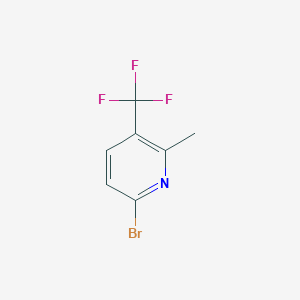

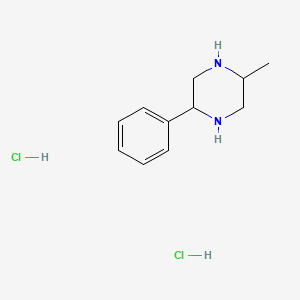
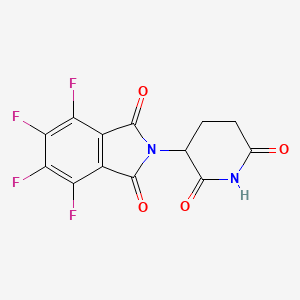
![rac-O-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine hydrochloride, trans](/img/structure/B13516399.png)
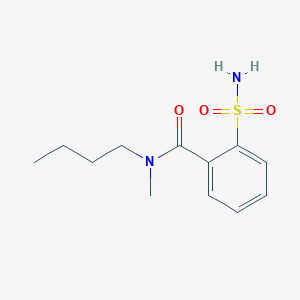
![Ethanone, 2-[(1,1-dimethylethyl)amino]-1-(4-fluorophenyl)-](/img/structure/B13516414.png)
